

An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2,6-difluorobenzoic acid

Cat. No.: B110653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthesis protocol for **3-Bromo-2,6-difluorobenzoic acid** (CAS Number: 28314-81-0). While this compound belongs to a class of molecules with known applications in medicinal chemistry, specific biological activities or roles in drug development for this particular isomer are not extensively documented in publicly available literature.

Core Chemical and Physical Properties

3-Bromo-2,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid scaffold, imparts unique chemical reactivity and properties that make it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	28314-81-0	[1] [2]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂	[2]
Molecular Weight	237.00 g/mol	
IUPAC Name	3-Bromo-2,6-difluorobenzoic acid	N/A
Canonical SMILES	C1=C(C(=C(C=C1F)Br)C(=O)O)F	N/A

Table 2: Physical Properties

Property	Value	Source
Physical State	Solid	[3]
Melting Point	Data for this specific isomer is not consistently available. Related isomers have melting points in the range of 132-215 °C.	[4]
Boiling Point	Predicted: 288.8 ± 40.0 °C	[5]
Solubility	No specific data available.	N/A

Safety and Hazard Information

3-Bromo-2,6-difluorobenzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

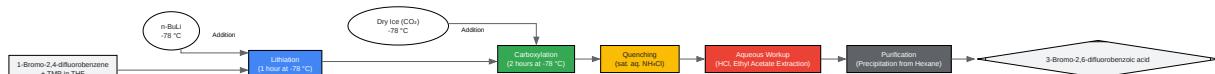
Table 3: GHS Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P321: Specific treatment (see supplemental first aid instruction on this label). P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocol: Synthesis

A common method for the synthesis of **3-Bromo-2,6-difluorobenzoic acid** involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation with dry ice (solid carbon dioxide).^[1]

Materials:


- 1-Bromo-2,4-difluorobenzene
- n-Butyllithium (n-BuLi) solution in hexanes
- 2,2,6,6-Tetramethylpiperidine (TMP)
- Tetrahydrofuran (THF), anhydrous
- Dry ice (solid CO₂)
- Hexane
- Saturated aqueous ammonium chloride solution
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Water
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (20 mL) and a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- To this cooled solution, sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol).
- Stir the reaction mixture at -78 °C for 1 hour.
- Add crushed dry ice (5 g) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
- Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Add water (10 mL) and 1 M hydrochloric acid (30 mL).
- Extract the product with ethyl acetate.
- Wash the organic phase with water and then dry it over anhydrous magnesium sulfate.
- Remove the solvent by concentration under reduced pressure.
- Add hexane to the residue to precipitate the solid product.
- Collect the solid product by filtration to yield **3-bromo-2,6-difluorobenzoic acid**.^[1]

Diagram 1: Synthesis Workflow of **3-Bromo-2,6-difluorobenzoic acid**

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Bromo-2,6-difluorobenzoic acid**.

Applications in Research and Drug Development

While specific biological activities and drug development applications for **3-Bromo-2,6-difluorobenzoic acid** are not well-documented in the available literature, the broader class of fluorinated benzoic acid derivatives are recognized as important intermediates in medicinal chemistry. The presence of fluorine and bromine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.^[4]

Derivatives of similar brominated and fluorinated benzoic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.^[4]

The unique substitution pattern of **3-Bromo-2,6-difluorobenzoic acid** makes it a potentially valuable scaffold for the synthesis of novel bioactive compounds. Further research is required to elucidate its specific biological targets and potential therapeutic utility. No specific signaling pathways involving this compound have been described.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-bromo-2,6-difluorobenzoic acid | 28314-81-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 5. 3-Bromo-2,4-difluorobenzoic acid CAS#: 651026-98-1 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110653#3-bromo-2-6-difluorobenzoic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com